molecular formula C14H8ClN3O3S B2764433 N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide CAS No. 312631-96-2

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide

Cat. No.: B2764433
CAS No.: 312631-96-2
M. Wt: 333.75
InChI Key: CATGXPLYYFNBHS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit potent inhibition against M. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the functioning of the dpre1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of this enzyme disrupts the biosynthesis pathway, affecting the survival of M. tuberculosis.

Pharmacokinetics

tuberculosis, suggesting that they possess favorable pharmacokinetic properties .

Result of Action

The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan , leading to the death of M. tuberculosis.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-bromobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial agent, while the chloro group provides sites for further chemical modifications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATGXPLYYFNBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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